REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring 0.90 kg of citric acid to solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing for one hour at 90 degrees Celsius
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
(3) separating the two solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISSOLUTION
|
Details
|
(5) dissolving 1 kg of calcium phytate into 2.0 liters of water
|
Type
|
TEMPERATURE
|
Details
|
(6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in solution
|
Type
|
ADDITION
|
Details
|
(7) adding
|
Type
|
DISSOLUTION
|
Details
|
until dissolved in solution
|
Type
|
CUSTOM
|
Details
|
(8) removing
|
Type
|
TEMPERATURE
|
Details
|
heat source
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5–10 degrees Celsius
|
Type
|
CUSTOM
|
Details
|
crystallization for approximately 6 to 8 hours
|
Duration
|
7 (± 1) h
|
Type
|
CUSTOM
|
Details
|
until crystallization
|
Type
|
CUSTOM
|
Details
|
to dry out at room temperature (75 degrees Celsius) until no liquid
|
Type
|
CUSTOM
|
Details
|
for approximately 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at a temperature of no more than 40 degrees Celsius
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |